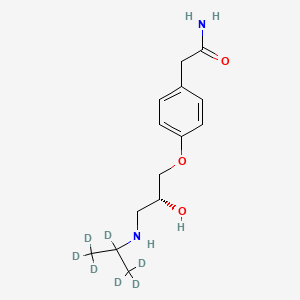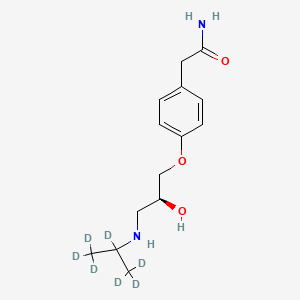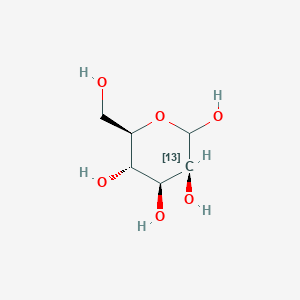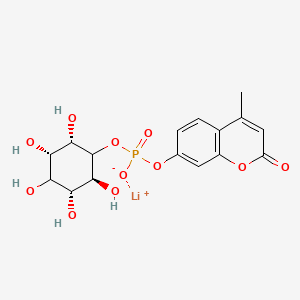
(R)-(-)-JWH 018 N-(4-hydroxypentyl) metabolite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The ®-(-)-JWH 018 N-(4-hydroxypentyl) metabolite is a major urinary metabolite of AB-PINACA . AB-PINACA is a synthetic cannabinoid that has been detected as a constituent in illicit herbal incense and e-cigarette liquid products . Anecdotal reports suggest that it can cause severe adverse health effects such as stroke and seizure .
Molecular Structure Analysis
The empirical formula of ®-(-)-JWH 018 N-(4-hydroxypentyl) metabolite is C18H26N4O3 . Its molecular weight is 346.42 .Physical and Chemical Properties Analysis
The ®-(-)-JWH 018 N-(4-hydroxypentyl) metabolite is a liquid form certified reference material . It is suitable for gas chromatography (GC) and liquid chromatography (LC) techniques .Wissenschaftliche Forschungsanwendungen
Detection and Analysis in Biological Samples : A study by Emerson et al. (2013) developed an efficient extraction procedure and gas chromatography-mass spectrometry (GC-MS) method for detecting metabolites of 'K2' compounds, including JWH-018, in urine. This method is comparable to existing LC-MS/MS methods and identifies specific metabolites like 4-hydroxypentyl and 5-hydroxypentyl derivatives (Emerson et al., 2013).
Metabolism and Pharmacokinetics : A 2012 study by Seely et al. discovered that a major glucuronidated metabolite of JWH-018 acts as a neutral antagonist at CB1 receptors. The study emphasizes the metabolite's antagonistic activity, suggesting a potential for varied biological effects (Seely et al., 2012).
Toxicological Impact on Human Cell Lines : Couceiro et al. (2016) compared the toxicological impacts of JWH-018 and its N-(3-hydroxypentyl) metabolite on human cell lines. Their findings indicate that the metabolite is more toxic than the parent drug, suggesting a non-CB1 receptor-mediated toxicological mechanism (Couceiro et al., 2016).
Comparative Metabolism Studies : Research by Hutter et al. (2013) focused on the chemistry and metabolism of AM-2201, a synthetic cannabinoid similar to JWH-018. This study provides insights into the metabolic processes and potential artifacts formed during the smoking of these substances (Hutter et al., 2013).
Serum Analysis after Inhalation : Toennes et al. (2017) investigated the pharmacokinetics of JWH-018 and its metabolites in serum post-inhalation. This study offers valuable data on the drug's behavior in the body, including its multiexponential decline and terminal elimination (Toennes et al., 2017).
Identification of Metabolites in Urine and Forensic Cases : Various studies have focused on identifying and quantifying JWH-018 metabolites in urine, aiding forensic analyses. These include methodologies for solid-phase extraction, quantitative measurement, and detection in legal cases, providing critical information for identifying drug use (Chimalakonda et al., 2011), (Moran et al., 2011).
Wirkmechanismus
While the exact mechanism of action for ®-(-)-JWH 018 N-(4-hydroxypentyl) metabolite is not explicitly stated, it is known that synthetic cannabinoids like AB-PINACA interact with the body’s cannabinoid receptors . These receptors, known as CB1 and CB2, are part of the endocannabinoid system, which plays a role in a variety of physiological processes.
Safety and Hazards
The ®-(-)-JWH 018 N-(4-hydroxypentyl) metabolite is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Flam. Liq. 2, and STOT SE 1 . It has hazard statements H225, H301 + H311 + H331, and H370 . The precautionary statements are P210, P280, P301 + P310 + P330, P302 + P352 + P312, and P304 + P340 + P311 .
Eigenschaften
IUPAC Name |
[1-[(4R)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-17(26)8-7-15-25-16-22(20-12-4-5-14-23(20)25)24(27)21-13-6-10-18-9-2-3-11-19(18)21/h2-6,9-14,16-17,26H,7-8,15H2,1H3/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFBQQHYZJTRAS-QGZVFWFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017695 |
Source


|
| Record name | (R)-(-)-JWH 018 N-(4-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1454924-71-0 |
Source


|
| Record name | (R)-(-)-JWH 018 N-(4-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile](/img/structure/B583890.png)

![Ethyl (2E)-5-{3-[(benzenesulfonyl)amino]phenyl}pent-2-en-4-ynoate](/img/structure/B583896.png)
![(3R)-6,7-Dimethoxy-3-(5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B583897.png)



